molecular formula C10H12Cl2O B8415860 3-(5-Chloro-2-methoxyphenyl)propyl chloride

3-(5-Chloro-2-methoxyphenyl)propyl chloride

Cat. No. B8415860
M. Wt: 219.10 g/mol
InChI Key: APVWOENXHVYDTM-UHFFFAOYSA-N
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Patent
US04324796

Procedure details

58.2 g of 3-(5-chloro-2-methoxyphenyl)propan-1-ol and 50 ml of thionyl chloride are stirred at 50° for 8 hours; the excess thionyl chloride is distilled off in vacuo and the residue is distilled under a high vacuum. 50.9 g of 3-(5-chloro-2-methoxyphenyl)propyl chloride of b.p. 87° to 95° under 0.005 mm Hg are obtained.
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][CH2:9][CH2:10]O)[CH:7]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][CH2:9][CH2:10][Cl:16])[CH:7]=1

Inputs

Step One
Name
Quantity
58.2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CCCO)OC
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride is distilled off in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CCCCl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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